

# Protocol for the Purification of Ricinus communis Agglutinin (RCA120)

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## Compound of Interest

Compound Name: RA-V

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These application notes provide a detailed protocol for the purification of Ricinus communis Agglutinin (RCA120), a lectin found in castor beans. The protocol is designed to yield a highly purified protein suitable for various research and development applications.

## Introduction

Ricinus communis agglutinin (RCA120) is a tetrameric glycoprotein with a molecular weight of approximately 120 kDa.<sup>[1]</sup> It is composed of two A-like and two B-like chains linked by disulfide bonds. The B chains are responsible for binding to galactose and N-acetylgalactosamine residues on the cell surface, leading to agglutination. Due to its specific carbohydrate-binding properties, purified RCA120 is a valuable tool in glycobiology, cell biology, and as a potential component in targeted drug delivery systems. This protocol describes a robust method for the isolation and purification of RCA120 from castor beans using a combination of extraction, affinity chromatography, and size exclusion chromatography.

## Data Presentation

Table 1: Summary of Ricinus communis Agglutinin (RCA120) Purification Parameters

Parameter	Value	Reference
Starting Material	Castor beans ( <i>Ricinus communis</i> )	[2][3]
Extraction Method	Acid extraction followed by ammonium sulfate precipitation	[2][3]
Affinity Chromatography Resin	Lactosyl-Sepharose-4B or $\alpha$ -Lactose-Agarose	[2][3]
Elution from Affinity Column	0.1 M - 0.2 M Galactose solution	[1][4]
Size Exclusion Chromatography Column	HiLoad Superdex 200 or Sephadex G-100	[1][2][3]
Final Purity	>99%	[2][5]
Molecular Weight (Non-reduced)	~120 kDa	[1]
Molecular Weight (Reduced)	~33-36 kDa (multiple bands)	[2]

## Experimental Protocols

This protocol is divided into three main stages: crude extract preparation, affinity chromatography, and size exclusion chromatography for final polishing.

### Stage 1: Preparation of Crude Extract from Castor Beans

This initial stage involves the extraction and partial purification of total proteins from castor beans.

Materials:

- Castor beans (*Ricinus communis*)
- Acetic acid solution (e.g., 5% v/v)

- Hexane
- Ammonium sulfate
- Phosphate Buffered Saline (PBS), pH 7.2
- Centrifuge and appropriate tubes
- Magnetic stirrer and stir bars
- Filtration apparatus (e.g., cheesecloth, filter paper)
- Dialysis tubing (10 kDa MWCO)

#### Procedure:

- **Decortication and Homogenization:** Carefully remove the outer shells of the castor beans. Grind the decorticated seeds into a fine powder using a blender or a mortar and pestle.
- **Acid Extraction:** Resuspend the seed powder in a 5% acetic acid solution (1:10 w/v) and stir for 4-6 hours at 4°C.[3]
- **Filtration:** Filter the suspension through several layers of cheesecloth to remove the bulk of the solid material.
- **Defatting:** Add an equal volume of cold hexane to the filtrate, mix vigorously, and allow the phases to separate. Discard the upper hexane layer containing lipids. Repeat this step until the hexane layer is clear.
- **Ammonium Sulfate Precipitation:** Slowly add solid ammonium sulfate to the aqueous phase to achieve 60% saturation while stirring at 4°C. Continue stirring for at least 4 hours or overnight to allow for protein precipitation.[3]
- **Centrifugation:** Pellet the precipitated proteins by centrifugation at 10,000 x g for 30 minutes at 4°C.
- **Resuspension and Dialysis:** Carefully discard the supernatant. Resuspend the protein pellet in a minimal volume of PBS (pH 7.2). Transfer the resuspended pellet to dialysis tubing and

dialyze extensively against PBS (pH 7.2) at 4°C with at least three buffer changes to remove residual ammonium sulfate. This dialyzed solution is the crude protein extract.

## Stage 2: Affinity Chromatography

This step utilizes the specific binding of RCA120 to galactose residues to isolate it from the crude extract.

Materials:

- Crude protein extract from Stage 1
- Affinity column packed with Lactosyl-Sepharose-4B or  $\alpha$ -Lactose-Agarose resin[2][3]
- Binding/Wash Buffer: PBS, pH 7.2
- Elution Buffer: PBS containing 0.2 M Lactose or Galactose, pH 7.2[4]
- Chromatography system or setup
- UV spectrophotometer or protein assay reagents

Procedure:

- Column Equilibration: Equilibrate the affinity column with 5-10 column volumes of Binding/Wash Buffer until the UV absorbance at 280 nm returns to baseline.
- Sample Loading: Apply the crude protein extract to the equilibrated column at a flow rate of approximately 1 mL/min.
- Washing: Wash the column with Binding/Wash Buffer until the UV absorbance at 280 nm returns to baseline, indicating that all unbound proteins have been removed.
- Elution: Elute the bound lectins (ricin and RCA120) from the column with Elution Buffer.[1] Collect fractions and monitor the protein concentration by measuring the absorbance at 280 nm.

- **Pooling and Concentration:** Pool the fractions containing the eluted protein. Concentrate the pooled fractions using a centrifugal filter unit (e.g., Amicon Ultra-15, 10K MWCO) by centrifuging at approximately 1700 x g for 20 minutes or until the desired volume is reached. [\[3\]](#)

## Stage 3: Size Exclusion Chromatography (SEC)

This final step separates RCA120 from the co-eluted ricin and any other remaining protein impurities based on their molecular size.

Materials:

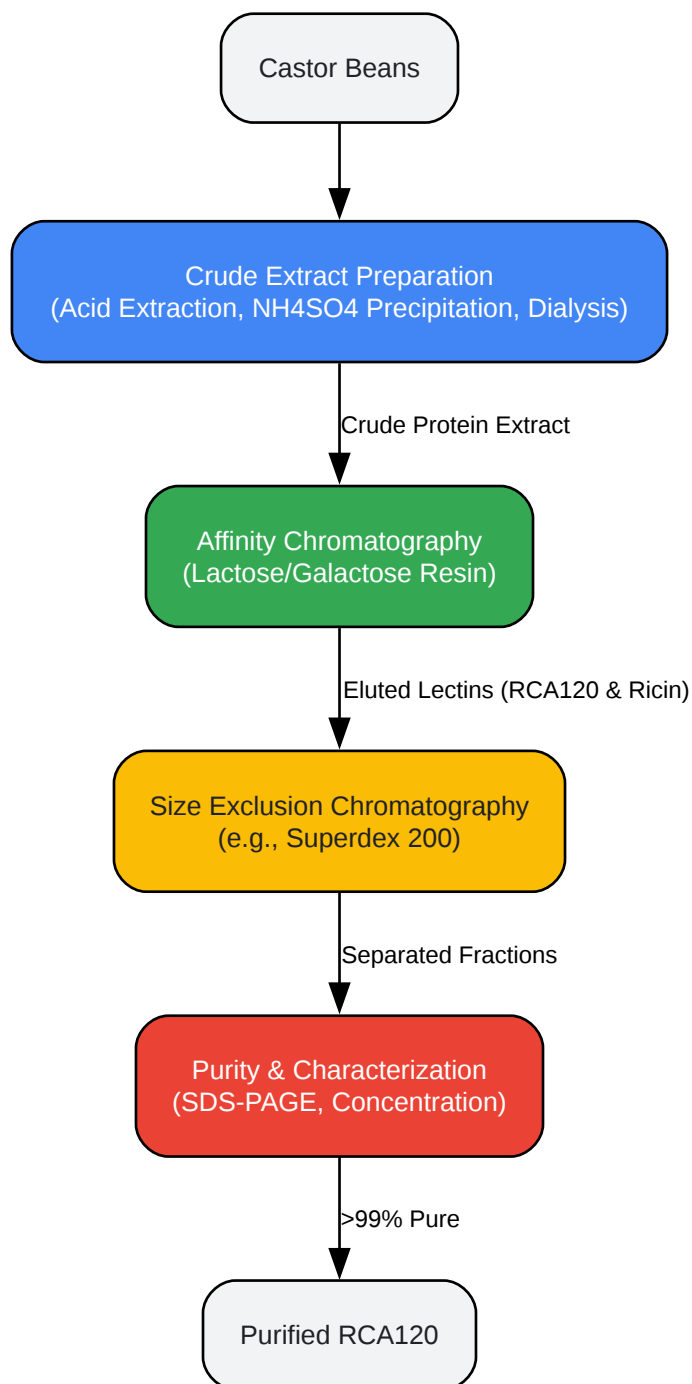
- Concentrated protein fraction from Stage 2
- Size exclusion chromatography column (e.g., HiLoad 16/600 Superdex 200)[\[3\]](#)
- SEC Running Buffer: PBS, pH 7.2
- Chromatography system (e.g., FPLC or HPLC)
- Fraction collector

Procedure:

- **Column Equilibration:** Equilibrate the SEC column with at least two column volumes of SEC Running Buffer.
- **Sample Injection:** Inject the concentrated protein sample onto the column.
- **Chromatographic Separation:** Run the chromatography at a constant flow rate (e.g., 1 mL/min for a HiLoad 16/600 column). Collect fractions. RCA120, with a molecular weight of approximately 120 kDa, will elute earlier than ricin (~65 kDa).
- **Fraction Analysis:** Analyze the collected fractions by SDS-PAGE to identify those containing pure RCA120.
- **Pooling and Storage:** Pool the pure RCA120 fractions. Determine the protein concentration using a spectrophotometer (A280) or a protein assay. Store the purified protein at -20°C or

-80°C for long-term use. The addition of a cryoprotectant like glycerol may be considered.

## Visualization of Experimental Workflow



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Caption: Workflow for the purification of RCA120 from castor beans.

## Logical Relationship of Purification Steps



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Caption: Logical flow of the two-step chromatographic purification of RCA120.

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## References

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